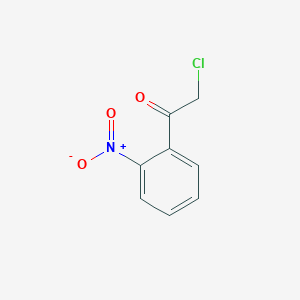
2-Chloro-1-(2-nitrophenyl)ethanone
Übersicht
Beschreibung
2-Chloro-1-(2-nitrophenyl)ethanone, also known as CNPE, is a chemical compound that has been widely used as a reagent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals. CNPE has also been extensively studied for its potential biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-nitrophenyl)ethanone is not fully understood. However, it has been suggested that 2-Chloro-1-(2-nitrophenyl)ethanone may exert its biological and pharmacological activities through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the inflammatory response, and the inhibition of COX-2 has been shown to reduce inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The activation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Biochemische Und Physiologische Effekte
2-Chloro-1-(2-nitrophenyl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. 2-Chloro-1-(2-nitrophenyl)ethanone has also been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-Chloro-1-(2-nitrophenyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(2-nitrophenyl)ethanone has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-Chloro-1-(2-nitrophenyl)ethanone has some limitations for lab experiments. It is toxic and can cause skin and eye irritation. It can also react with other chemicals to form explosive compounds. Therefore, proper safety precautions should be taken when handling 2-Chloro-1-(2-nitrophenyl)ethanone.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-(2-nitrophenyl)ethanone. One direction is to investigate the potential of 2-Chloro-1-(2-nitrophenyl)ethanone as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. Another direction is to explore the mechanism of action of 2-Chloro-1-(2-nitrophenyl)ethanone and identify its molecular targets. This could lead to the development of more potent and selective 2-Chloro-1-(2-nitrophenyl)ethanone analogs. Additionally, the synthesis of 2-Chloro-1-(2-nitrophenyl)ethanone could be optimized to improve its yield and reduce its toxicity.
Synthesemethoden
2-Chloro-1-(2-nitrophenyl)ethanone can be synthesized through a variety of methods, including the reaction of 2-chloro-1-phenylethanone with nitric acid, the reaction of 2-chloro-1-phenylethanone with sodium nitrite and hydrochloric acid, and the reaction of 2-chloro-1-phenylethanone with nitric oxide. The yield of 2-Chloro-1-(2-nitrophenyl)ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentrations.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-nitrophenyl)ethanone has been extensively studied for its potential biological and pharmacological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-Chloro-1-(2-nitrophenyl)ethanone has also been reported to have antibacterial, antifungal, and antiviral activities. In addition, 2-Chloro-1-(2-nitrophenyl)ethanone has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZYJVMDUDKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473756 | |
| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-nitrophenyl)ethanone | |
CAS RN |
113337-37-4 | |
| Record name | 2-Chloro-1-(2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113337-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CHLORO-1-(2-NITROPHENYL)-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
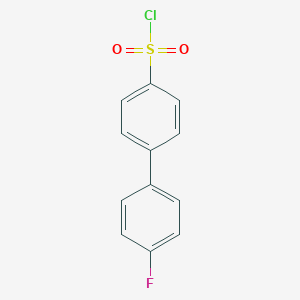
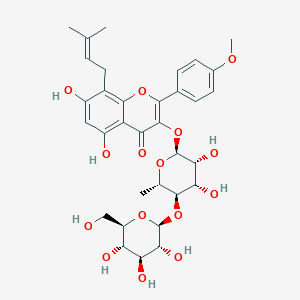
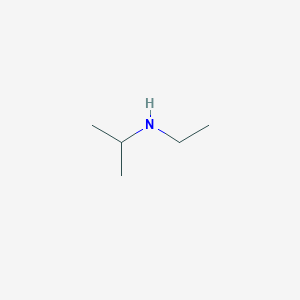
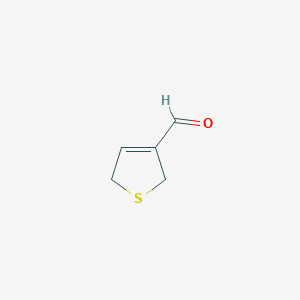
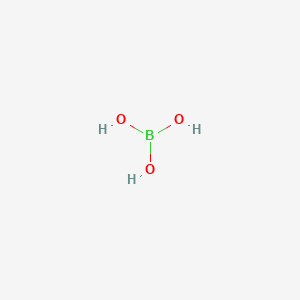
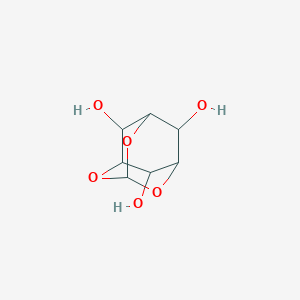

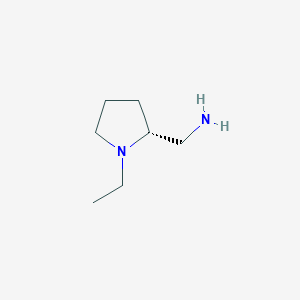
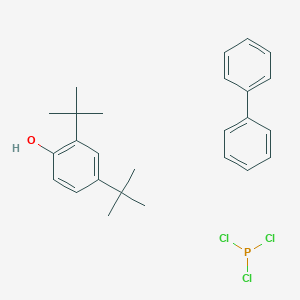
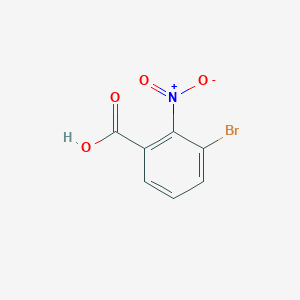
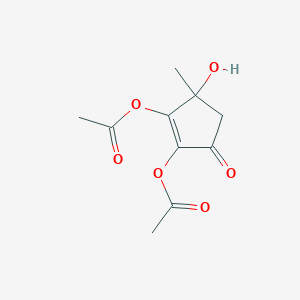
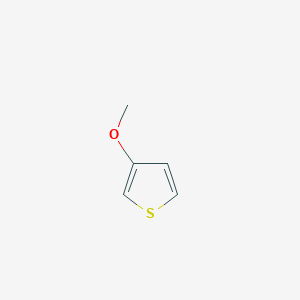
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)